molecular formula C11H10N2O3 B1357007 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-71-1

3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1357007
M. Wt: 218.21 g/mol
InChI Key: VVUVPSNFYCNORL-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, also known as MPY, is a pyrazole derivative that has gained attention in recent years due to its potential applications in scientific research. MPY is a heterocyclic compound that contains a pyrazole ring and a carboxylic acid group, which makes it a versatile molecule for various research purposes.

Scientific Research Applications

Synthesis and Structural Evaluations

  • The compound 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Tamer et al. (2015) conducted a combined experimental and theoretical study on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, focusing on its crystal structure and spectroscopic evaluations. This research highlights the significance of understanding the molecular structure and interactions for potential applications in various fields (Ö. Tamer et al., 2015).

Molecular Conformation and Hydrogen Bonding

  • The study of molecular conformation and hydrogen bonding in pyrazole derivatives is another key area of research. For example, a 2018 study by Asma et al. focused on the hydrogen-bonded framework structures of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related compounds. These findings are crucial for the development of materials and pharmaceuticals where specific molecular interactions are essential (Asma et al., 2018).

Pharmaceutical Applications and Cytotoxicity Studies

  • Some derivatives of 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid have been explored for their potential pharmaceutical applications. For instance, Hassan et al. (2014) synthesized and tested the cytotoxicity of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the role of these compounds in developing new therapeutic agents (Ashraf S. Hassan et al., 2014).

Nonlinear Optical Properties

  • The nonlinear optical properties of pyrazole derivatives, including those related to 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, are a significant area of research. Studies like that of Tamer et al. (2015) have investigated the optical activity of such molecules, which could be relevant for developing new materials for optical and electronic applications (Ö. Tamer et al., 2015).

Future Directions

The future directions for the study of “3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. Similar compounds have been studied for their potential therapeutic effects .

properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVPSNFYCNORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479731
Record name 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

879996-71-1
Record name 3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Donna, W Lin, BM Forman, T Chen - Bioorganic & medicinal chemistry, 2014 - Elsevier
Farnesoid X receptor (FXR, NRIH4) plays a major role in the control of cholesterol metabolism. This suggests that antagonizing the transcriptional activity of FXR is a potential means to …
Number of citations: 36 www.sciencedirect.com

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